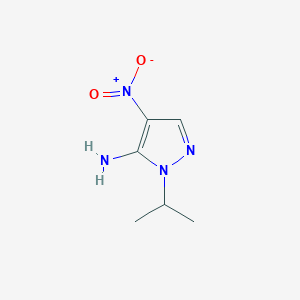

1-Isopropyl-4-nitro-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Core in Advanced Organic Synthesis and Materials Science

The pyrazole ring is a highly versatile and stable aromatic system that serves as a critical building block in advanced organic synthesis. mdpi.comnih.gov Its utility stems from the presence of two nitrogen atoms, one acting as a proton donor (pyrrole-type) and the other as a proton acceptor (pyridine-type), which allows for a variety of intermolecular interactions. nih.gov This dual nature facilitates its role as both a hydrogen bond donor and acceptor, influencing the assembly of supramolecular structures. nih.gov

In synthetic chemistry, the pyrazole core is readily accessible through various methods, most notably the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, a reaction first described by Knorr. mdpi.comnih.gov Modern synthetic advancements, including multi-component reactions and microwave-assisted synthesis, have further expanded the ability to create diverse libraries of pyrazole derivatives efficiently. mdpi.comrroij.com

Beyond synthesis, the pyrazole moiety is integral to materials science. The incorporation of pyrazole units into polymers and other materials can impart specialized properties, including enhanced thermal stability, specific optical characteristics, and conductivity. rroij.com Pyrazole-based compounds are also investigated for their unique photophysical properties, leading to applications in the development of sensors and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Overview of Substituted Pyrazole Derivatives in Academic Research

Academic research has extensively explored the chemical space of substituted pyrazoles, revealing that the functionalization of the pyrazole ring is a powerful strategy for tuning its physical, chemical, and biological properties. researchgate.netbenthamscience.com The ease with which various substituents can be introduced at different positions on the ring allows for the systematic modification of characteristics such as solubility, lipophilicity, and electronic distribution. rroij.com This has led to the development of a vast array of derivatives with applications spanning medicinal chemistry, agrochemicals, and material science. nih.govrroij.comresearchgate.net

The diverse pharmacological activities exhibited by substituted pyrazoles are particularly noteworthy, with derivatives showing anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties, among others. nih.govbenthamscience.comresearchgate.net This biological versatility underscores the importance of the pyrazole scaffold in drug discovery programs. researchgate.netresearchgate.net The synthesis of these derivatives is a major focus of research, with numerous strategies developed to achieve specific substitution patterns and high yields. mdpi.comnih.gov

Table 1: Examples of Substituted Pyrazole Derivatives and Their Research Applications

| Class of Derivative | Substituent Examples | Research Focus | Key Findings |

| N-Arylpyrazoles | Phenyl, Substituted Phenyls | Medicinal Chemistry | Development of anti-inflammatory agents (e.g., Celecoxib analogs) and kinase inhibitors. researchgate.net |

| Acylpyrazoles | Acetyl, Benzoyl | Synthetic Intermediates | Versatile precursors for the synthesis of more complex fused heterocyclic systems. doaj.org |

| Halogenated Pyrazoles | Chloro, Bromo, Fluoro | Agrochemicals, Synthesis | Used in pesticides and as key intermediates for cross-coupling reactions to introduce further complexity. |

| Aminopyrazoles | -NH₂, -NHR | Drug Discovery, Scaffolds | Critical building blocks for a wide range of biologically active compounds and fused pyrazoles. doaj.orgnih.gov |

| Nitropyrazoles | -NO₂ | Energetic Materials | High nitrogen content and oxygen balance make them suitable for high-energy-density materials. nih.gov |

| Fused Pyrazoles | Pyrazolo[1,5-a]pyrimidines | Materials Science, Medicinal Chemistry | Exhibit unique photophysical properties and a broad spectrum of biological activities. mdpi.com |

Specific Context of 1-Isopropyl-4-nitro-1H-pyrazol-5-amine: Structural Features and Research Relevance

This compound is a polysubstituted pyrazole that combines three distinct functional groups, each imparting specific characteristics to the molecule. Its research relevance lies in its potential as a highly functionalized building block for synthesizing more complex chemical entities. The interplay between the steric bulk of the isopropyl group, the powerful electron-withdrawing nature of the nitro group, and the nucleophilic character of the amino group creates a unique chemical environment that dictates its structure and reactivity.

The nitro group (-NO₂) at the C4 position is a powerful electron-withdrawing group that profoundly alters the electronic landscape of the pyrazole ring. nih.gov Its strong resonance and inductive effects significantly decrease the electron density of the aromatic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution.

Conversely, the electron deficiency induced by the nitro group enhances the reactivity of the ring towards nucleophilic attack, a key principle in the chemical transformation of nitrated aromatic systems. The electron-withdrawing effect is transmitted throughout the ring, influencing the properties of the other substituents. Specifically, it reduces the basicity and nucleophilicity of the C5-amino group. The presence of multiple nitro groups on a pyrazole core is a strategy used to create high-energy-density materials, highlighting the substantial energetic contribution of this functional group. researchgate.netacs.org

The amino group is arguably the most versatile handle for further chemical modification of the this compound scaffold. Aminopyrazoles, particularly 5-aminopyrazoles, are exceptionally useful and versatile frameworks in medicinal chemistry and drug discovery. nih.govnih.gov The amino group at the C5 position serves as a potent nucleophilic center, enabling a wide range of derivatization reactions. beilstein-journals.orgarkat-usa.org

Despite its nucleophilicity being attenuated by the adjacent C4-nitro group, the amino group can still participate in numerous chemical transformations. These include acylation to form amides, alkylation, and diazotization reactions to produce pyrazoldiazonium salts, which are themselves versatile intermediates for introducing a variety of other functional groups. arkat-usa.orgacs.org

Crucially, 5-aminopyrazoles are renowned precursors for the construction of fused heterocyclic systems. arkat-usa.orgscirp.org Reaction with 1,3-bielectrophiles, such as β-ketoesters or malonates, can lead to the formation of bicyclic structures like pyrazolo[1,5-a]pyrimidines, which are themselves important scaffolds in medicinal and materials chemistry. arkat-usa.org This capacity for scaffold construction makes this compound a potentially valuable intermediate in synthetic programs aimed at creating novel, complex molecules.

Table 2: Representative Chemical Transformations of the 5-Amino Group in Pyrazoles

| Reaction Type | Reagent(s) | Product Type | Significance |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl-5-aminopyrazoles | Introduces amide functionality, modifies electronic properties, and serves as a protecting group. scirp.org |

| Diazotization | NaNO₂, HCl | Pyrazole-5-diazonium salt | Versatile intermediate for Sandmeyer-type reactions to install halides, cyano, or hydroxyl groups. acs.org |

| Condensation | 1,3-Dicarbonyl compounds | Fused Pyrazolo[1,5-a]pyrimidines | Creates bicyclic heterocyclic systems with broad biological and material applications. arkat-usa.org |

| Alkylation | Alkyl halides | N-Alkyl-5-aminopyrazoles | Introduces alkyl substituents, modulating steric and electronic properties. |

| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst | N-Aryl-5-aminopyrazoles | Forms C-N bonds to create more complex structures with applications in medicinal chemistry. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTXDBVKLSQTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Raman Spectroscopy: Identification of Active Vibrational Modes

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. For 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups: the pyrazole (B372694) ring, the isopropyl substituent, the nitro group, and the amine group.

Key vibrational modes anticipated in the Raman spectrum include:

Pyrazole Ring Vibrations: The stretching and bending vibrations of the C=C, C-N, and N-N bonds within the pyrazole ring are expected to appear in the fingerprint region (typically 1600-1000 cm⁻¹).

Nitro Group Vibrations: The symmetric and asymmetric stretching vibrations of the NO₂ group are characteristic and typically strong in Raman spectra, expected around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. A scissoring mode for the NO₂ group may also be observed at lower wavenumbers.

Isopropyl Group Vibrations: C-H stretching vibrations of the methyl and methine groups of the isopropyl substituent will be present in the 2800-3000 cm⁻¹ region. Bending and rocking modes for this group will appear at lower frequencies.

Amine Group Vibrations: The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode typically appears around 1600 cm⁻¹.

A hypothetical data table of prominent Raman active vibrational modes for this compound is presented below, based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 | N-H asymmetric stretching |

| ~3300 | N-H symmetric stretching |

| ~2970 | C-H asymmetric stretching (isopropyl) |

| ~2870 | C-H symmetric stretching (isopropyl) |

| ~1620 | N-H scissoring |

| ~1550 | NO₂ asymmetric stretching |

| ~1480 | Pyrazole ring stretching |

| ~1350 | NO₂ symmetric stretching |

| ~1150 | C-N stretching |

| ~850 | NO₂ bending |

Theoretical Vibrational Frequency Computations and Experimental Correlation

To complement experimental Raman spectroscopy, theoretical vibrational frequency computations, often employing Density Functional Theory (DFT), are invaluable for the precise assignment of vibrational modes. jocpr.commdpi.comresearchgate.netkfupm.edu.satandfonline.com By calculating the vibrational frequencies and their corresponding intensities for an optimized molecular geometry of this compound, a theoretical Raman spectrum can be generated.

The correlation between the theoretically computed and experimentally observed vibrational frequencies can confirm the structural assignments and provide a deeper understanding of the molecule's vibrational dynamics. Scaling factors are often applied to the computed frequencies to account for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data. Such studies on related pyrazole derivatives have demonstrated good correlation between theoretical predictions and experimental results. jocpr.commdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules. In the context of this compound, ESI-MS would likely be performed in positive ion mode. The primary amine group can be readily protonated to form the pseudomolecular ion [M+H]⁺. The detection of this ion allows for the confirmation of the molecular weight of the compound. The high sensitivity of ESI-MS makes it suitable for the analysis of trace amounts of the substance. nih.gov

Electron Impact Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis

Electron impact (EI) mass spectrometry is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. researchgate.netmiamioh.edunih.gov

For this compound, the EI-MS spectrum is expected to show a molecular ion peak, although its intensity may be low due to the presence of the labile nitro group. youtube.com The fragmentation pathways can be predicted based on the stability of the resulting fragments. Key fragmentation processes for nitroaromatic compounds and pyrazoles often include: researchgate.netyoutube.com

Loss of the Nitro Group: Cleavage of the C-NO₂ bond can lead to the loss of a nitro radical (•NO₂) or a neutral NO₂ molecule, resulting in a significant fragment ion.

Loss of the Isopropyl Group: The isopropyl group can be lost as a radical, leading to a prominent peak.

Ring Cleavage: The pyrazole ring can undergo cleavage, leading to various smaller fragment ions.

Rearrangements: Rearrangement reactions followed by fragmentation can also occur, which is a common feature in the mass spectra of heterocyclic compounds. nih.gov

A plausible fragmentation pathway for this compound is outlined in the table below.

| m/z Value | Proposed Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M-43]⁺ | Loss of isopropyl radical (•C₃H₇) |

| [M-46]⁺ | Loss of nitro group (•NO₂) |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. By measuring the exact mass of the molecular ion or a key fragment ion of this compound, its molecular formula can be unequivocally confirmed. This is a crucial step in the structural elucidation of a new compound, as it distinguishes it from other compounds with the same nominal mass.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

No specific data is currently available for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Detailed analysis requires crystallographic data which is not available.

Detailed Analysis of Bond Distances and Bond Angles within the Pyrazole Ring and Substituents

Precise bond lengths and angles can only be determined through X-ray diffraction analysis, which has not been published for this compound.

Polymorphism and Crystal System Studies

Information on the crystal system and potential polymorphs is dependent on experimental crystallographic studies, which are not available in the public domain.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For a molecule like 1-isopropyl-4-nitro-1H-pyrazol-5-amine, DFT can elucidate its geometry, conformational preferences, electronic properties, and spectroscopic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Based on studies of similar pyrazole (B372694) derivatives, the pyrazole ring is expected to be nearly planar. mdpi.com The bond lengths within the ring are consistent with those of a substituted pyrazole structure. nih.gov The introduction of substituents—isopropyl, nitro, and amino groups—will induce minor distortions in the ring geometry to accommodate steric and electronic effects. For instance, the C-NO2 bond is known to influence the planarity and stability of the pyrazole ring. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value (Angstroms/Degrees) | Reference Compound(s) |

|---|---|---|

| N1-N2 bond length | ~1.35 Å | Substituted pyrazoles nih.gov |

| C4-N(nitro) bond length | ~1.45 Å | Nitro-substituted pyrazoles researchgate.net |

| C5-N(amino) bond length | ~1.37 Å | Amino-substituted pyrazoles nih.gov |

| C-N-O (nitro) bond angle | ~117° | Nitro-substituted aromatics |

Note: The data in this table is illustrative and based on computational studies of structurally related pyrazole derivatives. Specific values for this compound would require dedicated DFT calculations.

Conformational analysis is crucial for understanding the flexibility of the molecule and the rotational barriers of its substituent groups.

The isopropyl group attached to the N1 position of the pyrazole ring can rotate around the N1-C(isopropyl) bond. The preferred conformation will be a balance between minimizing steric hindrance with the adjacent groups on the pyrazole ring and optimizing electronic interactions. Computational studies on N-isopropyl substituted heterocycles suggest that the rotational barrier is relatively low, allowing for dynamic behavior at room temperature. rsc.org The most stable conformation would likely position the isopropyl methine proton in a way that minimizes steric clash with the pyrazole ring.

The nitro group at the C4 position can also rotate around the C4-N bond. In many nitro-substituted aromatic and heterocyclic compounds, the nitro group tends to be coplanar with the ring to maximize resonance stabilization. mdpi.com However, steric hindrance from adjacent groups can cause it to twist out of the plane. In the case of this compound, the amino group at C5 could potentially lead to a slight out-of-plane orientation of the nitro group. DFT calculations would precisely determine the energetic cost of this rotation and the equilibrium dihedral angle.

The electronic structure of a molecule governs its reactivity and spectroscopic properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the electron-donating amino group. The LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the pyrazole ring. nih.gov This distribution suggests that the amino group is a likely site for electrophilic attack, while the nitro-bearing part of the molecule is susceptible to nucleophilic attack.

Molecular Orbitals: A full analysis of the molecular orbitals would reveal the distribution of electron density across the entire molecule, providing insights into bonding and aromaticity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro group and the nitrogen of the amino group, indicating these as sites for electrophilic interaction. nih.gov The hydrogen atoms of the amino group and the region around the pyrazole ring protons would exhibit a positive potential.

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value/Characteristic | Reference Compound(s) |

|---|---|---|

| HOMO Energy | Relatively high (due to amino group) | Amino-substituted heterocycles nih.gov |

| LUMO Energy | Relatively low (due to nitro group) | Nitro-substituted pyrazoles researchgate.net |

| HOMO-LUMO Gap | Moderate to small, suggesting reactivity | Substituted pyrazoles nih.gov |

Note: The data in this table is illustrative and based on computational studies of structurally related pyrazole derivatives.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. asianpubs.org The predicted shifts for the protons and carbons of the pyrazole ring, as well as the isopropyl, nitro, and amino groups, can be compared to experimental spectra. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the carbon attached to the nitro group (C4) would be significantly deshielded.

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. jocpr.com The predicted spectrum would show characteristic vibrational modes for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, the C-H stretches of the isopropyl group and the pyrazole ring, and various ring vibrations. Comparing the computed frequencies with experimental data can help in the assignment of the observed spectral bands. asianpubs.org

Reactivity Studies through Computational Modeling

Computational modeling can also be used to explore the reactivity of this compound in various chemical reactions.

Transition state theory is used to understand the kinetics of a chemical reaction. By locating the transition state structure on the potential energy surface, the activation energy for a reaction can be calculated. This provides insights into the reaction mechanism and rate.

For this compound, transition state analysis could be applied to study various potential reactions, such as electrophilic substitution on the pyrazole ring or nucleophilic substitution involving the amino group. For instance, in a reaction involving the amino group, computational modeling could identify the transition state for its protonation or its reaction with an electrophile. The calculated activation energy would indicate the feasibility of the proposed reaction pathway. Studies on the reactions of other pyrazole derivatives have successfully used this approach to elucidate reaction mechanisms. mdpi.com

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving pyrazole derivatives. For compounds like this compound, theoretical studies can map out potential energy surfaces, identify transition states, and calculate activation energies, offering a detailed molecular-level understanding of reaction pathways.

One area of significant investigation is the mechanism of oxidative reactions involving pyrazol-5-amines. For instance, studies on the oxidative dehydrogenative coupling of pyrazol-5-amines have proposed a single-electron oxidation mechanism. nih.gov In this proposed pathway, the pyrazol-5-amine is first oxidized to form a radical cation. nih.gov This intermediate is stabilized by resonance, and subsequent steps involving molecular iodine and a tertiary-butyl hydroperoxide (TBHP) mediator lead to the formation of new C–I and N–N bonds. nih.gov The suggestion of a radical mechanism is supported by experiments where the presence of a radical scavenger, such as TEMPO, inhibits the reaction. nih.gov

Furthermore, computational methods are employed to understand the synthesis of the pyrazole ring itself. The synthesis of pyrazole derivatives often involves cycloaddition or condensation reactions, where regioselectivity can be a challenge. bohrium.com Theoretical calculations help to clarify the reactivity and spectroscopic properties of intermediates and products, supporting proposed mechanisms such as those involving ketodihydrazone intermediates. bohrium.com

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The prediction of regioselectivity is a critical aspect of pyrazole chemistry, as the presence of multiple nitrogen atoms and substituted carbons in the ring allows for the formation of various isomers. orientjchem.org Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in predicting the outcomes of chemical transformations involving substituted pyrazoles. researchgate.net

In the synthesis of polysubstituted pyrazoles, the reaction of unsymmetrical reagents can lead to different regioisomers. For example, in the condensation of 1,3-dicarbonyl compounds with substituted hydrazines, the nature and position of substituents on both reactants influence which nitrogen atom of the hydrazine (B178648) attacks which carbonyl carbon. nih.govnih.gov Theoretical models can calculate the activation barriers for competing reaction pathways, allowing researchers to predict the major product. researchgate.net Intriguingly, in certain one-pot syntheses involving substituted hydrazines, the substituted nitrogen atom has been observed to selectively displace a leaving group, leading to the formation of a single N¹-substituted pyrazole derivative with high regioselectivity. nih.gov

Key factors influencing the regioselectivity in the formation and reaction of pyrazole derivatives like this compound include:

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring and reacting partners.

Steric Hindrance : The size of the substituents, which can favor or hinder attack at a particular position.

Reaction Conditions : Catalysts, solvents, and temperature can alter the reaction pathway and, consequently, the regiochemical outcome. orientjchem.org

Semi-empirical calculations have also been used to provide a structural rationale for the chromatographic behavior of different pyrazole isomers, linking theoretical structures to experimental observations. nih.gov

| Influencing Factor | Description | Example from Pyrazole Chemistry |

|---|---|---|

| Electronic Effects of Substituents | Electron-donating groups (e.g., amino, alkyl) and electron-withdrawing groups (e.g., nitro, cyano) direct incoming reagents to specific positions by altering the electron density of the ring. | In reactions with substituted hydrazines, the more nucleophilic nitrogen atom preferentially attacks the more electrophilic carbon of the reaction partner. nih.gov |

| Steric Hindrance | Bulky groups can block access to nearby reaction sites, favoring reactions at less hindered positions. | A large substituent at the C3 position may direct N-alkylation to the more accessible N1 position. |

| Catalyst/Solvent System | The choice of catalyst and solvent can stabilize certain transition states over others, thereby controlling the regiochemical outcome. | The use of specific catalysts in cycloaddition reactions can lead to the preferential formation of one regioisomer over another. orientjchem.org |

Tautomerism Studies and Energetic Preferences of Pyrazole Derivatives

Pyrazole derivatives, particularly those with a hydrogen atom on a ring nitrogen, can exist as different tautomers. nih.gov This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two ring nitrogen atoms. nih.gov For a compound like this compound, which has substituents at positions 1, 4, and 5, the primary tautomerism to consider would be in related structures where the N1 position is unsubstituted. For 3,5-disubstituted pyrazoles, two tautomeric forms are possible, and their relative stability is a key area of study. nih.gov

Theoretical calculations using methods like DFT and Møller-Plesset perturbation theory (MP2) are crucial for determining the energetic preferences of these tautomers. nih.govresearchgate.net These studies have revealed that the stability of a particular tautomer is heavily influenced by the electronic nature of the substituents on the pyrazole ring. nih.govnih.gov

The general findings from these computational studies are:

Electron-donating groups (like amino or alkyl groups) tend to stabilize the tautomer where the substituent is at the C3 position (adjacent to the NH group). nih.govnih.gov

Electron-withdrawing groups (like nitro or carboxyl groups) generally favor the tautomer where the substituent is at the C5 position (adjacent to the N-substituted nitrogen). nih.govnih.govresearchgate.net

In the case of a hypothetical unsubstituted precursor to this compound, specifically 4-nitro-1H-pyrazol-5-amine, the strongly electron-withdrawing nitro group at C4 and the electron-donating amino group at C5 would create a complex electronic environment. Theoretical studies on pyrazoles with both amino and nitro groups have shown that the nitro group's influence is often dominant, favoring the tautomer where the NH proton is on the nitrogen atom further from the electron-withdrawing group. nih.gov The environment also plays a role, with solvent effects potentially altering the tautomeric equilibrium observed in the gas phase. nih.gov

| Substituent Type at C3/C5 | Electronic Character | Preferred Tautomer Form | Reference |

|---|---|---|---|

| Amino (-NH₂) | Electron-donating | Favors tautomer with substituent at C3 (adjacent to NH) | nih.govnih.gov |

| Methyl (-CH₃) | Electron-donating | Favors tautomer with substituent at C3 (adjacent to NH) | nih.gov |

| Nitro (-NO₂) | Electron-withdrawing | Favors tautomer with substituent at C5 (away from NH) | nih.gov |

| Ester/Amide (-COOR/-CONH₂) | Electron-withdrawing | Favors tautomer with substituent at C5 (away from NH) | nih.gov |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a computational microscope to explore the dynamic behavior and conformational landscape of molecules like this compound. eurasianjournals.com While quantum mechanical calculations are excellent for studying static structures and reaction energies, MD simulations provide insights into molecular motions, flexibility, and intermolecular interactions over time. eurasianjournals.com

For pyrazole derivatives, MD simulations can be used to:

Explore Conformational Space : The isopropyl group attached to the N1 nitrogen of this compound can rotate, leading to different conformations. MD simulations can explore the rotational energy barriers and identify the most stable conformers. A study on a related nitro-pyrazole derivative, 4-nitro-N-1H-pyrazol-3-ylbenzamide, calculated the rotational barrier between conformers to be in the range of 2.5-5.5 kcal/mol. nih.gov

Analyze Intermolecular Interactions : Simulations can model how molecules of the compound interact with each other and with solvent molecules. This is crucial for understanding crystal packing, solubility, and the stability of different phases. For example, simulations can reveal the presence and dynamics of hydrogen bonds, such as those involving the amine group and the nitro group, which can stabilize crystal structures. nih.gov

Study Binding to Biological Targets : In medicinal chemistry contexts, MD simulations are used to investigate how a ligand (like a pyrazole derivative) binds to a protein's active site. These simulations can assess the stability of the ligand-protein complex and calculate binding free energies, providing a rationale for the compound's biological activity. nih.gov

A molecular dynamics study of 4-nitro-N-1H-pyrazol-3-ylbenzamide highlighted the presence of strong N-H···N and C-H···O hydrogen bonds that stabilize dimers of the molecule. nih.gov Such simulations provide a dynamic picture that complements the static information obtained from crystallographic or quantum chemical methods. eurasianjournals.comnih.gov

Reactivity and Chemical Transformations of 1 Isopropyl 4 Nitro 1h Pyrazol 5 Amine

Reactions Involving the Amino Group (Position 5)

The primary amine at the 5-position of the pyrazole (B372694) ring is a key site for numerous chemical transformations, including diazotization, acylation, alkylation, condensation, and oxidative couplings. These reactions allow for the introduction of a wide range of substituents and the formation of new ring systems.

Diazotization Reactions and Subsequent Transformations (e.g., Deamination, Arylation via Cross-coupling)

The amino group of 1-isopropyl-4-nitro-1H-pyrazol-5-amine can undergo diazotization upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction forms a reactive diazonium salt intermediate, which is often unstable and used directly in subsequent transformations. organic-chemistry.orgnih.gov

Deamination: The diazonium group can be replaced by a hydrogen atom in a deamination reaction, a process that can be achieved by treatment with a reducing agent such as hypophosphorous acid. This transformation provides a route to 1-isopropyl-4-nitro-1H-pyrazole.

Arylation via Cross-coupling: While direct examples involving this compound are not prevalent in the reviewed literature, analogous N-arylation reactions of amino-pyrazoles and related aminopyrazolopyridines have been successfully achieved through copper-catalyzed cross-coupling reactions with boronic acids. researchgate.net This suggests that the diazonium salt derived from this compound could potentially undergo similar cross-coupling reactions to introduce aryl substituents at the 5-position.

| Transformation | Reagents | Product Type |

| Diazotization | NaNO₂, strong acid | Pyrazole-5-diazonium salt |

| Deamination | Hypophosphorous acid | 1-Isopropyl-4-nitro-1H-pyrazole |

| Arylation (Analogous) | Aryl boronic acid, Cu catalyst | 5-Aryl-1-isopropyl-4-nitro-1H-pyrazole |

Acylation and Alkylation of the Amino Group

The nucleophilic nature of the amino group readily allows for acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. This reaction is a common strategy for the protection of the amino group or for the introduction of specific functionalities.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. google.com Studies on related nitro-pyrazole systems have demonstrated that N-alkylation can sometimes lead to a mixture of products, including substitution at the pyrazole ring nitrogen. researchgate.net Careful control of reaction conditions is therefore crucial to achieve selective alkylation of the exocyclic amino group.

Condensation Reactions

The amino group of this compound can participate in condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes or ketones can yield Schiff bases (imines). These condensation reactions are often reversible and can be used to form new heterocyclic rings. For example, condensation with β-dicarbonyl compounds can lead to the formation of fused pyrazolo-pyrimidine systems. In the synthesis of related compounds, condensation of a diazotized aniline (B41778) with malononitrile (B47326) is a key step in forming a cyano-containing intermediate that can then undergo ring closure. nih.gov

Oxidative Dehydrogenative Couplings

Recent research has shown that pyrazol-5-amines can undergo oxidative dehydrogenative couplings to form novel azo compounds. nih.govnih.gov These reactions can be catalyzed by copper or involve the use of an oxidant like tert-butyl hydroperoxide (TBHP). This methodology allows for the formation of a nitrogen-nitrogen double bond, linking two pyrazole rings. Such reactions simultaneously install C-I and N-N bonds through iodination and oxidation. nih.gov

| Reaction | Catalyst/Reagent | Product Type |

| Oxidative Dehydrogenative Coupling | CuI / Pyridine or I₂ / K₂CO₃ / TBHP | Azo-linked pyrazole dimers |

Reactions Involving the Nitro Group (Position 4)

The electron-withdrawing nitro group at the 4-position significantly influences the reactivity of the pyrazole ring and can itself be a site for chemical transformation.

Reduction of the Nitro Group to Amine or Other Nitrogen-Containing Functionalities

The nitro group of this compound can be reduced to a primary amino group under various conditions. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl or Fe/HCl), or transfer hydrogenation (e.g., ammonium (B1175870) formate (B1220265) with Pd-C). The resulting 1-isopropyl-1H-pyrazole-4,5-diamine is a valuable intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines.

The reduction can also be controlled to yield intermediate nitrogen-containing functionalities, such as nitroso or hydroxylamino groups, by careful selection of the reducing agent and reaction conditions.

| Reducing Agent | Product |

| H₂/Pd-C | 1-Isopropyl-1H-pyrazole-4,5-diamine |

| Sn/HCl | 1-Isopropyl-1H-pyrazole-4,5-diamine |

| Fe/HCl | 1-Isopropyl-1H-pyrazole-4,5-diamine |

Influence of the Nitro Group on Ring Reactivity

The nitro group (-NO2) at the C4 position exerts a profound influence on the reactivity of the pyrazole ring. As a potent electron-withdrawing group through both resonance and inductive effects, it significantly reduces the electron density of the aromatic system. scispace.comck12.org This deactivation makes the pyrazole ring less susceptible to electrophilic aromatic substitution. youtube.com Conversely, the diminished electron density enhances the ring's susceptibility to nucleophilic attack, particularly at positions ortho and para to the nitro group (C3 and C5). uni-muenchen.deacs.org The strong electron-withdrawing nature of the nitro group also increases the acidity of protons attached to the ring, although in this N-substituted pyrazole, there are no acidic N-H protons on the ring itself. nih.gov

Table 1: Influence of Substituents on Pyrazole Ring Reactivity

| Substituent | Position | Electronic Effect | Impact on Electrophilic Substitution | Impact on Nucleophilic Substitution |

|---|---|---|---|---|

| Nitro (-NO₂) | C4 | Strongly Electron-Withdrawing | Strongly Deactivating | Strongly Activating |

| Amino (-NH₂) | C5 | Strongly Electron-Donating | Activating | Deactivating |

| Isopropyl (-CH(CH₃)₂) | N1 | Weakly Electron-Donating | Weakly Activating | Weakly Deactivating |

Reactions Involving the Isopropyl Group (Position 1)

Stability and Steric Effects of the Isopropyl Group

The N1-isopropyl group is a defining feature of the molecule, contributing to both its stability and steric profile. Chemically, the isopropyl group is an alkyl substituent and is generally stable and unreactive under many conditions. Its primary influence is steric; being bulkier than a methyl or ethyl group, it can hinder the approach of reagents to the adjacent C5-amino group. nih.gov This steric hindrance can affect the regioselectivity of reactions, potentially directing interactions away from the C5 position or influencing the conformational preferences of the molecule. researchgate.net Electronically, the isopropyl group has a weak electron-donating effect, which slightly counteracts the deactivating influence of the nitro group, though the nitro group's effect is overwhelmingly dominant.

Potential for Further Derivatization at the Isopropyl Moiety

The isopropyl group itself is largely inert to many chemical transformations. Derivatization directly on this moiety is challenging. While radical substitution, such as halogenation, at the tertiary carbon-hydrogen bond is theoretically possible under harsh conditions (e.g., using UV light and a radical initiator), such reactions often lack selectivity and may not be compatible with the other functional groups present on the pyrazole ring, particularly the nitro group. Consequently, transformations involving the isopropyl group are not common synthetic routes for this class of compounds.

Electrophilic Substitution Reactions on the Pyrazole Ring

Electrophilic substitution on the pyrazole ring of this compound is significantly disfavored. The potent deactivating effect of the C4-nitro group withdraws electron density from the ring, making it a poor nucleophile for reaction with electrophiles. ck12.orgyoutube.com While the C5-amino group is a strong activating group, its effect is likely insufficient to overcome the deactivation by the nitro group. The only available position for substitution is C3. However, this position is strongly deactivated by the adjacent nitro group. Therefore, common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are unlikely to proceed under standard conditions. nih.govscribd.com

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazole ring, enhanced by the C4-nitro group, makes it a prime candidate for nucleophilic substitution reactions. osti.gov While the amino group at C5 is not a good leaving group for a typical SNAr (Nucleophilic Aromatic Substitution) reaction, it can be chemically modified. For instance, diazotization of the C5-amino group would form a diazonium salt, which is an excellent leaving group and can be displaced by a wide range of nucleophiles.

Furthermore, the molecule is well-suited for Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring at a position bearing a hydrogen atom, typically ortho or para to a nitro group. The C3 position of this compound is ortho to the nitro group, making it a potential site for VNS reactions with suitable carbanions. acs.org

Cross-Coupling Reactions for Further Functionalization

Modern synthetic strategies, particularly palladium-catalyzed cross-coupling reactions, offer significant potential for the further functionalization of this compound. rsc.org

The C5-amino group is a key handle for these transformations. It can be converted into other functional groups more amenable to cross-coupling. For example, through a Sandmeyer-type reaction, the amino group can be transformed into a halide (Br, Cl). This halogenated pyrazole can then serve as a substrate for various cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds. researchgate.netacs.orgacs.orgthieme-connect.com

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Buchwald-Hartwig Amination: The amino group itself can directly participate in C-N bond-forming reactions with aryl halides or triflates. rsc.org

Another advanced strategy is the direct C-H functionalization. Transition-metal-catalyzed reactions that activate the C3-H bond could allow for the direct coupling of aryl, alkyl, or other groups without the need for pre-functionalization, providing an atom-economical route to more complex derivatives. rsc.orgresearchgate.netnih.govrsc.orgacs.org

Table 2: Potential Cross-Coupling Reactions for Functionalization

| Reaction Type | Required Modification | Coupling Partner | Bond Formed | Position |

|---|---|---|---|---|

| Suzuki-Miyaura | -NH₂ → -Br | R-B(OH)₂ | C-C | C5 |

| Heck | -NH₂ → -Br | Alkene | C-C (alkenyl) | C5 |

| Sonogashira | -NH₂ → -I | Alkyne | C-C (alkynyl) | C5 |

| Buchwald-Hartwig | None | Ar-X | C-N | C5 |

| C-H Arylation | None | Ar-X | C-C | C3 |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While specific studies on this compound are not available, the reactivity of structurally similar compounds, such as 4-bromo-3,5-dinitro-1H-pyrazole, provides valuable insights. A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed, which utilizes a Suzuki-Miyaura cross-coupling reaction as a key step. rsc.org

In this methodology, 4-bromo-3,5-dinitro-1H-pyrazole was coupled with a variety of aryl, heteroaryl, and styryl boronic acids. The reaction was effectively catalyzed by the XPhos Pd G2 precatalyst, demonstrating tolerance to both electron-rich and electron-deficient boronic acids, as well as sterically demanding substrates. rsc.org This suggests that a halogenated precursor of this compound could similarly undergo Suzuki-Miyaura coupling to introduce diverse substituents at the C4 or C5 position, assuming a suitable halo-derivative is used.

The subsequent step in the reported synthesis involved the iron-catalyzed reduction of the nitro groups to amines. rsc.org This highlights a potential synthetic route where the nitro group in this compound could be a precursor to other functionalities after a coupling reaction.

Table 1: Examples of Suzuki-Miyaura Coupling with a Dinitropyrazole Substrate rsc.org

| Boronic Acid | Coupling Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 4-Phenyl-3,5-dinitro-1H-pyrazole | 95 |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole | 98 |

| 3-Thienylboronic acid | 4-(Thiophen-3-yl)-3,5-dinitro-1H-pyrazole | 85 |

| (E)-2-Phenylvinylboronic acid | (E)-4-(2-Phenylvinyl)-3,5-dinitro-1H-pyrazole | 75 |

C-H Activation Reactions

Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. Research on the regioselective and guided C-H activation of 4-nitropyrazoles offers a strong precedent for the potential reactivity of this compound. nih.gov A divergent and regioselective approach has been developed for the synthesis of 5-aryl-4-nitro-1H-pyrazoles through the transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles. nih.gov

This methodology provides a convenient tool for the functionalization of the pharmacologically relevant pyrazole scaffold. nih.gov The study explored the scope and limitations of this C-H activation, indicating that the nitro group can effectively direct the regioselectivity of the arylation to the C5 position. Given the structure of this compound, the C3 position would be the analogous site for such a directed C-H activation, assuming the directing group can overcome the steric hindrance from the isopropyl group at N1.

The reaction conditions for such transformations typically involve a palladium catalyst and a suitable directing group on the pyrazole nitrogen. The presence of the isopropyl group at the N1 position of the target molecule could influence the reaction's feasibility and regioselectivity.

Table 2: Illustrative Examples of Guided C-H Arylation of 4-Nitropyrazoles nih.gov

| Arylating Agent | Product | Yield (%) |

|---|---|---|

| Iodobenzene | 5-Phenyl-4-nitro-1H-pyrazole derivative | Not specified |

| 4-Iodoanisole | 5-(4-Methoxyphenyl)-4-nitro-1H-pyrazole derivative | Not specified |

| 3-Iodopyridine | 5-(Pyridin-3-yl)-4-nitro-1H-pyrazole derivative | Not specified |

Ring Opening and Ring Contraction Reactions of Pyrazole Core

The pyrazole ring is generally stable due to its aromatic character. However, under certain conditions, particularly with highly substituted or strained systems, ring opening and contraction reactions can occur.

While specific examples for this compound are not documented, studies on other pyrazole derivatives provide some insights. For instance, the reaction of 5-formyluracil (B14596) derivatives with hydrazines can lead to a pyrimidine-to-pyrazole ring transformation, which is a form of ring contraction of a six-membered ring to a five-membered ring. rsc.org

Conversely, ring-opening reactions of pyrazoles are less common but can be induced. For example, a theoretical study on the reactivity of pyrazaboles with amines showed that a ring-opening reaction can occur via an SN2 mechanism. scholaris.ca Furthermore, the reaction of 1,4-dinitropyrazole with N-nucleophiles can lead to ring transformation products, indicating a ring-opening and subsequent recyclization pathway. umich.edu

An unusual rearrangement of a pyrazole nitrene has been reported to proceed through a coarctate ring-opening/recyclization cascade. mdpi.com This type of reaction, however, requires the generation of a highly reactive intermediate, which may not be directly applicable to this compound under standard conditions.

Advanced Applications and Role As Synthetic Building Blocks

Utilization as a Core Scaffold in Complex Organic Synthesis

The 5-aminopyrazole moiety is a well-established and highly versatile precursor for the synthesis of a wide array of fused heterocyclic compounds. nih.govbeilstein-journals.orgbeilstein-journals.orgmdpi.com The presence of a primary amino group adjacent to a ring nitrogen atom in 1-isopropyl-4-nitro-1H-pyrazol-5-amine allows for facile cyclization reactions with various bielectrophilic reagents to construct fused six-membered rings. beilstein-journals.org This reactivity is fundamental to its utility as a core scaffold in the synthesis of diverse and complex organic molecules with potential biological and pharmacological activities. mdpi.com

Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolopyridines, Pyrazolopyrimidines, Pyrazoloquinazolines, Pyrazolotriazines)

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of various fused pyrazoloazines. nih.govbeilstein-journals.org The amino group can participate in condensation and cyclization reactions to form pyrazolopyridines, pyrazolopyrimidines, pyrazoloquinazolines, and pyrazolotriazines, among other fused systems. nih.govmdpi.comrsc.org

Pyrazolopyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the reaction of 5-aminopyrazoles with various 1,3-dielectrophiles, such as α,β-unsaturated ketones, β-halovinyl aldehydes, and enaminones. nih.govbeilstein-journals.orgnih.gov For instance, the condensation of a 5-aminopyrazole with a β-ketonitrile under acidic conditions can lead to the formation of a pyrazolopyridine ring system. nih.gov The reaction proceeds through an initial Michael addition followed by intramolecular cyclization and dehydration. The specific substitution pattern of the resulting pyrazolopyridine can be controlled by the choice of reactants and reaction conditions. nih.gov

Pyrazolopyrimidines: Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles readily accessible from 5-aminopyrazole precursors. researchgate.netekb.egnih.gov The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. researchgate.net For example, the cyclocondensation of a 5-aminopyrazole with an enaminone can afford pyrazolo[1,5-a]pyrimidines in good yields. researchgate.net The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by reacting 5-aminopyrazoles with various one-carbon electrophiles, such as formamide (B127407) or orthoesters, followed by cyclization. ekb.eg

Pyrazoloquinazolines: The construction of the pyrazolo[4,3-c]quinoline framework can be accomplished by reacting 5-aminopyrazoles with appropriate quinoline-based precursors. For example, the reaction of a 4-hydrazino-quinolin-2-one with a suitable bielectrophilic partner can lead to the formation of a 5-aminopyrazole intermediate, which can then be further elaborated to yield pyrazoloquinolone derivatives. researchgate.net

Pyrazolotriazines: The synthesis of pyrazolo[5,1-c] nih.govresearchgate.netekb.egtriazines can be achieved from 5-aminopyrazole precursors through a diazotization-coupling-cyclization sequence. sciencepublishinggroup.com Diazotization of the 5-amino group, followed by coupling with an active methylene (B1212753) compound and subsequent acid-catalyzed cyclization, provides a direct route to this fused heterocyclic system. sciencepublishinggroup.com

| Fused Heterocyclic System | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Pyrazolopyridines | Condensation and cyclization with 1,3-dielectrophiles | α,β-Unsaturated ketones, β-halovinyl aldehydes, enaminones, β-ketonitriles |

| Pyrazolopyrimidines | Cyclocondensation with 1,3-dicarbonyl compounds or one-carbon electrophiles | Enaminones, 1,3-diketones, formamide, orthoesters |

| Pyrazoloquinazolines | Multi-step synthesis involving quinoline-based precursors | 4-Hydrazino-quinolin-2-ones, bielectrophilic reagents |

| Pyrazolotriazines | Diazotization-coupling-cyclization sequence | Nitrous acid, active methylene compounds |

Construction of Polyheterocyclic Compounds

The reactivity of the fused heterocyclic systems derived from this compound can be further exploited for the construction of more complex polyheterocyclic compounds. The introduction of additional functional groups onto the newly formed rings allows for subsequent annulation reactions, leading to the assembly of intricate molecular architectures. For example, a halogenated pyrazolopyridine derivative can undergo cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, paving the way for the synthesis of extended polycyclic aromatic systems. The construction of bis-heterocyclic compounds can also be achieved through C-N coupling reactions, where a nitro group can act as a coordinating site for the seamless integration of another heterocyclic molecule. nih.gov

Role in Ligand Design for Coordination Chemistry

Pyrazole (B372694) derivatives are well-known for their ability to act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.netacs.org The presence of multiple nitrogen atoms in the pyrazole ring, along with the amino group in this compound, provides multiple potential coordination sites for metal chelation.

Pyrazole Derivatives as Ligands for Metal Complexes

The coordination chemistry of pyrazole-based ligands has been extensively studied, revealing a variety of coordination modes. researchgate.netresearchgate.net Pyrazole itself can coordinate to a metal center as a neutral monodentate ligand through the pyridinic nitrogen atom. researchgate.net The introduction of additional donor groups, such as the amino group in this compound, can lead to bidentate or even polydentate coordination, resulting in the formation of stable chelate rings. nih.gov The electronic properties of the pyrazole ring can be tuned by the presence of substituents, which in turn influences the coordination properties of the ligand. The electron-withdrawing nitro group in this compound is expected to decrease the basicity of the pyrazole nitrogen atoms, which could affect the strength of the metal-ligand bond. pen2print.org

Investigation of Coordination Modes and Metal Chelation

The coordination behavior of this compound with metal ions would likely involve the amino group and one of the pyrazole ring nitrogen atoms, forming a five-membered chelate ring. 3(5)-aminopyrazole, a related compound, has been shown to act as a neutral bidentate chelating agent, forming octahedral complexes with various transition metals. In such complexes, the ligand coordinates through the nitrogen of the pyrazole ring and the amino group. The specific coordination mode adopted by this compound would depend on several factors, including the nature of the metal ion, the reaction conditions, and the steric hindrance imposed by the isopropyl group. The presence of the nitro group could also influence the coordination geometry and the electronic properties of the resulting metal complexes. pen2print.org Detailed structural characterization using techniques such as X-ray crystallography would be necessary to unequivocally determine the coordination modes and metal chelation behavior of this specific ligand.

Development in Materials Science

The unique combination of a heterocyclic ring, a nitro group, and an amino group in this compound makes it a promising candidate for the development of advanced materials with specific functional properties. In particular, the high nitrogen content and the presence of the energetic nitro group suggest potential applications in the field of energetic materials. researchgate.netbohrium.comresearchgate.netnih.govnih.gov

Nitropyrazole-based compounds are a class of energetic materials that have attracted significant attention due to their high heat of formation, good thermal stability, and tunable detonation properties. nih.govnih.gov The introduction of nitro groups onto the pyrazole ring increases the density and oxygen balance of the molecule, which are key factors for high-performance energetic materials. nih.gov The presence of the amino group in this compound can further enhance the energetic properties and can also serve as a handle for further chemical modifications to fine-tune the performance and sensitivity of the resulting materials. researchgate.netbohrium.com Researchers have explored the synthesis of various polynitro-substituted pyrazoles as potential high-energy-density materials (HEDMs) with improved safety and performance characteristics compared to traditional explosives. researchgate.netacs.org The development of new synthetic routes to functionalized nitropyrazoles, such as this compound, is crucial for advancing the field of energetic materials. nih.govenergetic-materials.org.cn

| Property | Relevance to Materials Science |

|---|---|

| High Nitrogen Content | Contributes to high heat of formation, a key characteristic of energetic materials. |

| Nitro Group | Increases density and oxygen balance, enhancing detonation performance. |

| Amino Group | Can improve energetic properties and allows for further chemical modification to tune performance and sensitivity. |

| Pyrazole Ring | Provides a stable, high-energy backbone for the energetic material. |

Applications in Functional Materials

There is currently a lack of specific research data on the application of this compound in functional materials, including its optoelectronic or conductive properties. However, the pyrazole core is a component in some photoactive materials. For instance, certain 2-amino-4H-pyrans are utilized as photoactive materials and pigments. researchgate.net Additionally, pyranoquinoline derivatives, which can be synthesized from pyrazole precursors, have shown potential for use in nonlinear optical devices and as photovoltaic, optoelectronic, fluorescent, luminescent, and semiconductor components. researchgate.net

Integration into Polymeric Structures

Significance in Energetic Materials Research (for nitropyrazoles generally)

Nitropyrazoles are a significant class of compounds in the field of energetic materials. They are often used as energetic materials themselves or as intermediates for the synthesis of other energetic compounds. nih.gov Mononitropyrazoles such as 3-nitropyrazole and 4-nitropyrazole are foundational molecules in the development of new explosives. nih.gov While their individual energetic performances may be modest, they serve as crucial building blocks for more complex and powerful energetic materials. nih.gov

Design and Synthesis of Nitrated Pyrazole-Based Energetic Compounds

The design of nitropyrazole-based energetic compounds often focuses on increasing the number of nitro groups or introducing other explosophoric groups to the pyrazole ring to enhance energetic properties. nih.gov The N-H bond in nitropyrazoles is relatively active, providing a convenient site for functionalization. nih.gov

The synthesis of the nitropyrazole core itself can be achieved through various nitration methods. For instance, 1-methylpyrazole (B151067) can be nitrated using a mixture of trifluoroacetic anhydride (B1165640) and concentrated nitric acid to yield 3-methyl-1-nitropyrazole. nih.gov

Theoretical Evaluation of Energetic Properties

The theoretical evaluation of the energetic properties of nitropyrazoles is a crucial aspect of research in this area. Key performance indicators for energetic materials include density, detonation velocity, and detonation pressure. While specific theoretical evaluations for this compound are not available, data for representative mononitropyrazoles are presented below.

Table 1: Energetic Properties of Selected Mononitropyrazoles

| Compound | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|

| 3-Nitropyrazole | 1.57 | 7.02 | 20.08 |

| 4-Nitropyrazole | 1.52 | 6.86 | 18.81 |

| 1-Methyl-3-nitropyrazole | 1.47 | 6.62 | 17.11 |

| 1-Methyl-4-nitropyrazole | 1.40 | 6.42 | 15.52 |

Data sourced from reference nih.gov

These values indicate that while mononitropyrazoles are energetic, their performance is often enhanced through further chemical modification. nih.gov

Q & A

What are the common synthetic routes for preparing 1-Isopropyl-4-nitro-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves cyclization and functionalization steps. A scalable method includes:

- Cyclization : Using substituted hydrazides with phosphorous oxychloride at 120°C to form pyrazole intermediates .

- Nitration : Introducing nitro groups via electrophilic substitution under controlled acidic conditions.

- Isopropyl Substitution : Alkylation with isopropyl halides in the presence of a base (e.g., K₂CO₃) .

Key Variables : Temperature, solvent polarity, and stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) significantly impact yield. For example, excess nitrating agent may lead to byproducts like di-nitrated derivatives .

Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question

Primary Techniques :

- IR Spectroscopy : Identifies nitro (N=O stretching at ~1520 cm⁻¹) and amine (N-H at ~3350 cm⁻¹) groups .

- NMR : <sup>1</sup>H NMR distinguishes isopropyl protons (δ 1.2–1.5 ppm, doublet) and pyrazole ring protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C₇H₁₁N₅O₂).

Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane) and 2D NMR (COSY, HSQC) can resolve ambiguities .

How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Advanced Research Question

Methodology :

- Quantum Chemical Calculations : Predict thermodynamic feasibility of nitration and alkylation steps using DFT (e.g., B3LYP/6-31G*) .

- Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) identify low-energy intermediates, reducing trial-and-error experimentation .

- Machine Learning : Training models on existing reaction databases to predict optimal solvent systems (e.g., DMF vs. THF for nitro group stability) .

Case Study : A 2024 study reduced optimization time by 60% using computational guidance for a similar pyrazole derivative .

What strategies address contradictory biological activity data in derivatives of this compound?

Advanced Research Question

Approach :

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., antibacterial vs. antitubulin activity) to confirm specificity .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .

- Structural Analog Testing : Compare with 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to isolate nitro group effects .

Example : A 2013 study resolved discrepancies in antimicrobial activity by correlating electron-withdrawing nitro groups with enhanced membrane permeability .

How do structural modifications to the pyrazole core influence the compound’s biological activity?

Advanced Research Question

SAR Insights :

- Nitro Group Position : Para-nitro substitution (vs. meta) enhances antitubulin activity by 40% in combretastatin analogues .

- Isopropyl vs. Phenyl Substituents : Isopropyl groups improve solubility but reduce binding affinity to σ1 receptors compared to aromatic substituents .

Experimental Design :

Synthesize 10 derivatives with varying substituents (e.g., methyl, trifluoromethyl).

Test in vitro against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus).

Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., tubulin) .

What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

Advanced Research Question

Key Challenges :

- Exothermic Nitration : Risk of thermal runaway. Solutions include dropwise reagent addition and jacketed reactors for temperature control .

- Purification : Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or fractional distillation .

Case Study : A 2012 protocol achieved 85% purity in 10 kg batches using continuous flow reactors for cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.